molecular formula C20H21F3N4O B2550959 N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775537-92-2

N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2550959
CAS No.: 1775537-92-2
M. Wt: 390.41
InChI Key: CCYAFWGMUUPNAC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a pyrimidinyl group substituted with a trifluoromethyl group, and an indenyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group, followed by the construction of the piperidine ring and the introduction of the pyrimidinyl group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)benzamide

  • N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Uniqueness: N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This feature can enhance its reactivity and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)17-11-18(25-12-24-17)27-9-7-14(8-10-27)19(28)26-16-6-5-13-3-1-2-4-15(13)16/h1-4,11-12,14,16H,5-10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYAFWGMUUPNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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